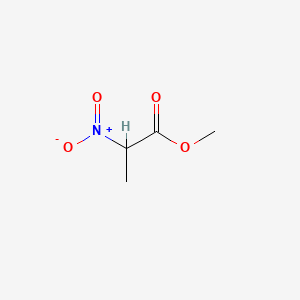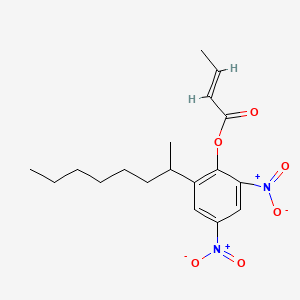
Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) is a chemical compound known for its applications in biochemical assays, particularly as a substrate in enzyme-linked immunosorbent assays (ELISA). This compound is characterized by its high sensitivity and specificity, making it a valuable tool in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) typically involves the reaction of 4-nitrophenyl phosphate with 2-ethyl-2-amino-1,3-propanediol. The reaction is carried out under controlled conditions to ensure the formation of the desired salt. The process may involve the use of solvents such as water or organic solvents, and the reaction temperature is carefully monitored to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 4-nitrophenol and phosphate ions.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Substitution: The nitro group can be substituted under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with the addition of acids or bases to catalyze the reaction.
Oxidation and Reduction: Requires specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Substitution: Involves the use of nucleophiles or electrophiles under controlled conditions.
Major Products
Hydrolysis: Produces 4-nitrophenol and phosphate ions.
Oxidation: Can produce various oxidized derivatives of the compound.
Reduction: Leads to the formation of reduced derivatives, such as amino derivatives.
科学研究应用
Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) is widely used in scientific research due to its versatility and sensitivity. Some of its applications include:
Biochemical Assays: Used as a substrate in ELISA to detect the presence of specific enzymes or antibodies.
Enzyme Kinetics: Helps in studying the kinetics of phosphatase enzymes.
Medical Diagnostics: Employed in diagnostic kits for detecting various diseases.
Industrial Applications: Used in the production of biochemical reagents and diagnostic tools.
作用机制
The compound acts as a substrate for phosphatase enzymes. When it interacts with these enzymes, it undergoes hydrolysis, resulting in the release of 4-nitrophenol, which can be detected spectrophotometrically. This reaction is highly specific and sensitive, making it ideal for use in various assays. The molecular targets include phosphatase enzymes, and the pathway involves the cleavage of the phosphate group from the compound.
相似化合物的比较
Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) is unique due to its high sensitivity and specificity in biochemical assays. Similar compounds include:
4-Nitrophenyl phosphate disodium salt: Another substrate used in ELISA, but with different solubility and stability properties.
Bis(4-nitrophenyl) phosphate: Used in similar applications but has different kinetic properties.
4-Nitrophenyl phenylphosphonate: Employed in enzyme assays with distinct reactivity.
Each of these compounds has unique properties that make them suitable for specific applications, but Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) stands out for its balance of sensitivity and specificity.
属性
CAS 编号 |
62796-28-5 |
|---|---|
分子式 |
C16H32N3O10P |
分子量 |
457.41 g/mol |
IUPAC 名称 |
2-amino-2-ethylpropane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H6NO6P.2C5H13NO2/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;2*1-2-5(6,3-7)4-8/h1-4H,(H2,10,11,12);2*7-8H,2-4,6H2,1H3 |
InChI 键 |
YVXXRFJXBIWXFT-UHFFFAOYSA-N |
SMILES |
CCC(CO)(CO)N.CCC(CO)(CO)N.C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O |
规范 SMILES |
CCC(CO)(CO)N.CCC(CO)(CO)N.C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O |
Key on ui other cas no. |
62796-28-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


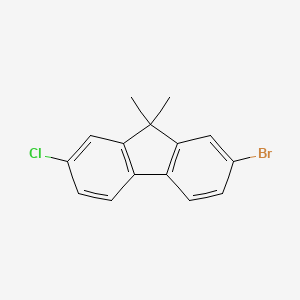
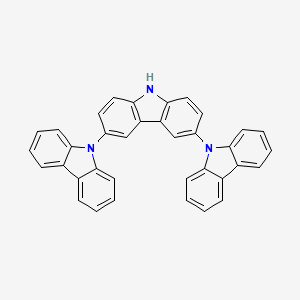
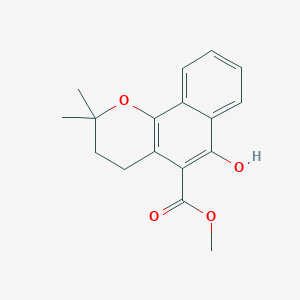
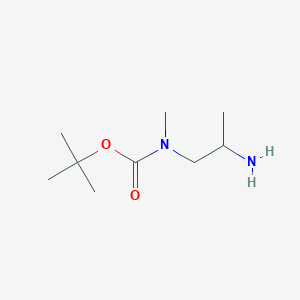

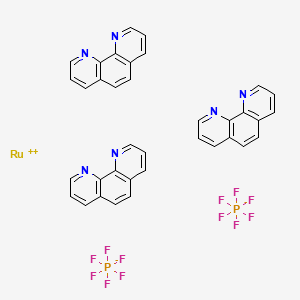
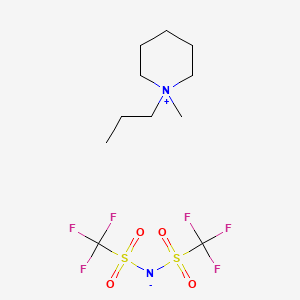
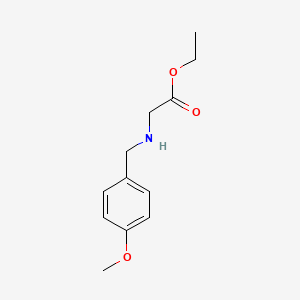
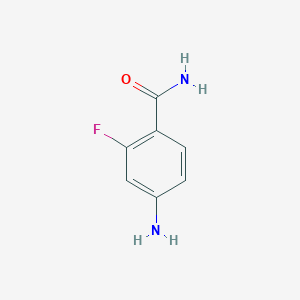
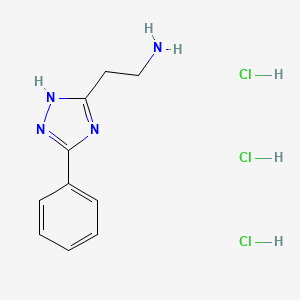
![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3029286.png)
![8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B3029287.png)
